3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one
Overview
Description
3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one is a heterocyclic compound that features a quinoxaline core with a thiophene and oxoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one typically involves the reaction of 2-acetylthiophene with quinoxaline derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2-oxo-2-thiophen-2-ylethyl)-4H-chromen-4-one: This compound has a chromone core instead of a quinoxaline core and exhibits different biological activities.
2-(2-oxo-2-thiophen-2-ylethyl)-1,3-thiazole: This compound has a thiazole core and is studied for its antimicrobial properties.
Uniqueness
3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one is unique due to its quinoxaline core, which imparts distinct electronic properties and biological activities
Properties
IUPAC Name |
3-(2-oxo-2-thiophen-2-ylethyl)-1H-quinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-7H,8H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHQCKXCYPEECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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